Melting Point Elevation as a Differentiator: 4'-Methylacetanilide vs. Acetanilide and Positional Isomers
The melting point (mp) of 4′-Methylacetanilide is substantially higher than that of unsubstituted acetanilide and its ortho- and meta-methyl isomers. This elevated mp is a direct consequence of its para-substitution pattern, which optimizes crystal lattice energy and molecular packing [1]. For procurement and process chemistry, a higher and sharper melting range often correlates with easier purification by recrystallization and improved physical stability during storage and handling .
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 149-151 °C (lit.) |
| Comparator Or Baseline | Acetanilide: 113-115 °C [2]; 2'-Methylacetanilide: 109-112 °C [3]; 3'-Methylacetanilide: 65-67 °C |
| Quantified Difference | 4′-Methylacetanilide mp is ~36 °C higher than acetanilide, ~40 °C higher than 2′-isomer, and ~84 °C higher than 3′-isomer |
| Conditions | Standard literature values, differential scanning calorimetry / capillary method |
Why This Matters
A higher melting point reduces the risk of phase change during processing or storage in elevated-temperature environments, directly impacting formulation stability and handling safety for industrial-scale procurement.
- [1] Hachuła, B., et al. H/D isotopic recognition mechanism in hydrogen-bonded crystals of 3-methylacetanilide and 4-methylacetanilide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012, 97, 546-554. View Source
- [2] ChemicalBook. Acetanilide | 103-84-4. CAS DataBase. View Source
- [3] ChemicalBook. 2'-Methylacetanilide | 120-66-1. CAS DataBase. View Source
